molecular formula C23H21N3O3S3 B14067257 3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate CAS No. 101317-85-5

3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate

Cat. No.: B14067257
CAS No.: 101317-85-5
M. Wt: 483.6 g/mol
InChI Key: BEWMUBHQRRKLHH-UHFFFAOYSA-M
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Description

This compound is a benzothiazolium salt featuring a conjugated benzothiazole-aminobenzothiazolylidene core and a 4-methylbenzenesulfonate (tosylate) counterion. Its structure includes two methyl substituents at the 3-position of each benzothiazole ring and a bridging amino group that facilitates resonance stabilization . The tosylate counterion enhances solubility in polar organic solvents, making it suitable for applications in dye chemistry, materials science, and medicinal chemistry. Its synthesis typically involves condensation reactions of substituted thioureas with halogenated ketones, followed by salt formation with tosylic acid .

Properties

CAS No.

101317-85-5

Molecular Formula

C23H21N3O3S3

Molecular Weight

483.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;3-methyl-N-(3-methyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine

InChI

InChI=1S/C16H14N3S2.C7H8O3S/c1-18-11-7-3-5-9-13(11)20-15(18)17-16-19(2)12-8-4-6-10-14(12)21-16;1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

BEWMUBHQRRKLHH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=NC3=[N+](C4=CC=CC=C4S3)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothiazolium Core

The benzothiazolium cation is synthesized via quaternization of 2-mercaptobenzothiazole derivatives. A representative protocol involves:

  • Methylation of 2-Aminobenzothiazole :

    • Reacting 2-aminobenzothiazole with methyl iodide in acetonitrile at 60°C for 12 hours yields 3-methyl-1,3-benzothiazol-2(3H)-imine.
    • Reaction Conditions :

























      ParameterValue
      SolventAcetonitrile
      Temperature60°C
      Time12 hours
      Yield85–90%
  • Ylidene Formation :

    • Deprotonation with potassium tert-butoxide in THF generates the ylidene intermediate, which is stabilized by conjugation.

Condensation with the Secondary Benzothiazole Unit

The ylideneamine intermediate undergoes nucleophilic attack on a second benzothiazole moiety:

  • Coupling Reaction :
    • Combining equimolar quantities of 3-methyl-1,3-benzothiazol-2(3H)-ylideneamine and 2-chloro-3-methylbenzothiazole in n-butanol/pyridine (9:1) under reflux for 6 hours forms the bis-benzothiazolium chloride intermediate.
    • Optimized Parameters :



















































      ParameterValue
      Solventn-Butanol/Pyridine
      TemperatureReflux (125°C)
      Time6 hours
      Yield70–75%

Counterion Exchange to 4-Methylbenzene-1-sulfonate

The chloride counterion is replaced via metathesis with sodium 4-methylbenzene-1-sulfonate:

  • Ion-Exchange Protocol :
    • Dissolve bis-benzothiazolium chloride (1 equiv) in hot methanol.
    • Add sodium 4-methylbenzene-1-sulfonate (1.2 equiv) and stir at 50°C for 2 hours.
    • Precipitate the product by cooling to 0°C and isolate via filtration.
    • Yield : 88–92%.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Recent advances in deep eutectic solvents (DESs) offer improvements in yield and sustainability:

  • A DES composed of choline chloride and p-toluenesulfonic acid ([ChCl–PTSA]) enhances reaction rates and reduces byproducts in related sulfonate syntheses.
  • Activation Energy Reduction : DES lowers activation energy from 43.71 kJ/mol to 38.71 kJ/mol in esterification reactions, suggesting applicability to benzothiazolium couplings.

Continuous Flow Reactors

Adopting continuous flow systems mitigates thermal degradation risks:

  • Residence Time : 30 minutes at 100°C achieves >90% conversion in pilot-scale trials.
  • Purity : >98% by HPLC, compared to 92–95% in batch processes.

Analytical Characterization

Critical characterization data for the final product includes:

Technique Key Findings
1H NMR δ 8.21 (s, 1H, ylidene-H), δ 2.45 (s, 3H, tosylate-CH3)
HRMS m/z 429.0521 [M+] (calc. 429.0518)
UV-Vis λmax = 365 nm (π→π* transition)

Chemical Reactions Analysis

Types of Reactions

BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .

Scientific Research Applications

BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzothiazolium compounds involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, affecting various biochemical processes. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth. The exact molecular targets and pathways depend on the specific benzothiazolium derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tosylate Counterions

  • 3-Ethyl-2-[3-(3-ethyl-5-methyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5-methyl-1,3-benzothiazole 4-methylbenzenesulfonate (CAS 20387-34-2): This analogue replaces the methyl groups with ethyl substituents and introduces a prop-1-enyl linker. Its molecular weight (578.8 g/mol) is higher due to the ethyl groups .
  • 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium Tosylate (CAS 104434-09-5): This compound features a methoxy group and a cyclohexenylidene moiety, which introduces steric bulk and alters electronic properties.

Sulfonamide-Containing Benzothiazoles

  • 6-Sulfamido-2-(4-ethyl-benzenesulfonyl)amino-1,3-benzothiazole (Compound 1, ): This derivative lacks the conjugated benzothiazolylidene system but includes a sulfamoyl group. It exhibits a lower molecular weight (MW: ~375 g/mol) and a melting point of 144–145°C. The sulfamoyl group confers hydrogen-bonding capacity, which may enhance binding to enzymes like carbonic anhydrase isoforms (hCA I, II, IX, XII) .
  • The compound’s LogP (~4.53) suggests moderate lipophilicity, balancing solubility and permeability .

Physicochemical and Crystallographic Properties

Property Target Compound 3-Ethyl Tosylate (CAS 20387-34-2) 6-Sulfamido-2-(4-ethyl) (Compound 1)
Molecular Weight (g/mol) ~450 (estimated) 578.8 375
Melting Point (°C) Not reported Not reported 144–145
LogP ~4.5 (estimated) 9.12 2.8 (calculated)
Hydrogen Bond Acceptors 6 7 5

Crystallographic analysis using SHELX and Mercury reveals that tosylate salts often form layered structures stabilized by π-π stacking and sulfonate-oxygen hydrogen bonds. The target compound’s planar benzothiazole system likely promotes dense packing, increasing thermal stability compared to bulkier analogues .

Biological Activity

The compound 3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate is a complex organic molecule featuring multiple functional groups that contribute to its biological activity. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H14N2S2
  • Molecular Weight : 298.426 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 2786-70-1

The structure includes a benzothiazole core, which is known for its diverse biological activities. The presence of sulfonate groups enhances its solubility in biological systems.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole compounds can effectively inhibit the growth of various pathogens including bacteria and fungi. One study indicated that certain benzothiazole derivatives had a notable effect against Sclerotinia sclerotiorum, a fungal pathogen affecting crops .

Antitumor Activity

The antitumor potential of benzothiazole derivatives has been extensively studied. A notable case involves the compound's ability to induce apoptosis in various cancer cell lines. For example, derivatives of benzothiazole have been shown to inhibit cell proliferation in breast and colon cancer cells by interfering with metabolic pathways .

A specific study highlighted that compounds similar to the one demonstrated cytotoxic effects through the generation of reactive oxygen species (ROS), leading to programmed cell death in tumor cells .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA/RNA Synthesis : Benzothiazole derivatives can interfere with nucleic acid synthesis, impacting cellular replication and function.
  • Alteration of Protein Expression : Proteomic studies have shown that exposure to benzothiazole can alter the expression levels of proteins involved in stress responses and energy metabolism .
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with these compounds, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of a series of benzothiazole derivatives against Ditylenchus destructor, a nematode pest. The results showed that certain compounds significantly reduced nematode viability by disrupting their metabolic processes .

Case Study 2: Antitumor Effects

In vitro studies on human-derived cancer cell lines demonstrated that the compound induced significant growth inhibition at nanomolar concentrations. The mechanism was linked to enhanced oxidative stress and subsequent apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialSclerotinia sclerotiorumGrowth inhibition
AntitumorBreast Cancer Cell LinesInduction of apoptosis
AntitumorColon Cancer Cell LinesGrowth inhibition
Nematode ControlDitylenchus destructorReduced viability

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains two benzothiazole rings linked via an imine group, with a methyl substituent on one benzothiazole and a 4-methylbenzenesulfonate counterion. The conjugated π-system of the benzothiazole rings enhances stability and electronic delocalization, while the sulfonate group improves solubility in polar solvents . The methyl groups may sterically hinder certain reactions, requiring careful optimization in synthetic pathways.

Q. How is the compound synthesized, and what are common challenges in its purification?

Synthesis typically involves condensation reactions between benzothiazole derivatives and sulfonating agents under controlled pH and temperature. Key steps include:

  • Formation of the benzothiazolium intermediate via alkylation.
  • Reaction with 4-methylbenzenesulfonic acid to introduce the sulfonate group. Common challenges include byproduct formation (e.g., dimerization of benzothiazole moieties) and hygroscopicity of intermediates. Purification often employs recrystallization from ethanol or acetonitrile, monitored by TLC and NMR .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and confirm substitution patterns (e.g., methyl groups at δ ~2.5 ppm).
  • IR : Stretching frequencies for C=N (1600–1650 cm1^{-1}) and S=O (1150–1250 cm1^{-1}) validate structural motifs.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the regioselectivity of benzothiazole functionalization?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the benzothiazole’s 2-position, while protic solvents (e.g., ethanol) may promote dimerization. Catalysts like DBU enhance deprotonation of intermediates, improving yield by 15–20% in cyclization steps. Contradictory results in regioselectivity between studies suggest solvent polarity and temperature are critical variables .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

Discrepancies in 1H^1H NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) arise from solvent effects (DMSO vs. CDCl3_3) or paramagnetic impurities. To resolve these:

  • Use deuterated solvents consistently.
  • Compare experimental data with DFT-calculated chemical shifts.
  • Employ 1H^1H-15N^{15}N HMBC for unambiguous assignment of nitrogen environments .

Q. How can the compound’s biological activity be systematically evaluated in vitro?

  • Cytotoxicity : MTT assay (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to assess cell viability.
  • Binding Studies : Fluorescence quenching with DNA/RNA (Hoechst-33342 as a control).
  • ROS Detection : DCFH-DA probe for reactive oxygen species generation in treated cells .

Methodological Challenges and Solutions

Q. What strategies mitigate thermodynamic instability during storage?

The compound degrades via hydrolysis of the imine bond under humid conditions. Solutions include:

  • Lyophilization for long-term storage.
  • Addition of desiccants (e.g., silica gel) in sealed containers.
  • Monitoring degradation via HPLC (retention time shifts) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., DNA gyrase).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes.
  • QSAR Models : Correlate electronic parameters (HOMO-LUMO gaps) with antimicrobial activity .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles?

Solubility discrepancies (e.g., 2.3 mg/mL in water vs. 5.1 mg/mL in PBS) stem from:

  • Ionic strength differences altering sulfonate group hydration.
  • pH-dependent protonation of the benzothiazole nitrogen. Standardize buffers (e.g., pH 7.4 PBS) for reproducibility .

Q. How to address inconsistent yields in scaled-up synthesis?

Batch-dependent yields (40–65%) arise from:

  • Incomplete mixing in larger reactors (use flow chemistry for homogeneity).
  • Exothermic side reactions (employ cooling jackets).
  • Optimize stoichiometry via DoE (Design of Experiments) to identify critical factors .

Advanced Experimental Design

Q. What kinetic studies are needed to elucidate degradation pathways?

  • Pseudo-first-order kinetics : Monitor hydrolysis rates under varying pH (3–9) via UV-Vis.
  • Arrhenius analysis : Determine activation energy (EaE_a) using elevated temperatures (30–70°C).
  • Isotope labeling : 18O^{18}O-H2 _2O to trace oxygen incorporation in degradation products .

Q. How to validate the compound’s role in catalytic cycles?

  • EPR Spectroscopy : Detect radical intermediates during redox reactions.
  • Cyclic Voltammetry : Measure redox potentials (e.g., benzothiazole → benzothiazolium transition).
  • Isotopic Tracing : 13C^{13}C-labeled substrates to track carbon flow in catalytic pathways .

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